molecular formula C7H10O2 B3308057 5-Oxaspiro[3.4]octan-8-one CAS No. 93641-55-5

5-Oxaspiro[3.4]octan-8-one

Cat. No.: B3308057
CAS No.: 93641-55-5
M. Wt: 126.15 g/mol
InChI Key: WAICPLJLRQFWAR-UHFFFAOYSA-N
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Description

5-Oxaspiro[34]octan-8-one is a heterocyclic organic compound characterized by a spiro-connected oxirane and cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.4]octan-8-one typically involves the reaction of 2,3-dihydrofuran with 1,3-dichloroacetone in the presence of t-butyllithium and lithium naphthalenide. The reaction is carried out under anhydrous conditions in tetrahydrofuran at low temperatures (−78 °C) to ensure the stability of intermediates .

    Anhydrous tetrahydrofuran (100 mL): and are added to a single-necked 500-mL round-bottomed flask equipped with a rubber septum and previously purged with nitrogen.

  • The magnetically stirred reaction mixture is cooled to −78 °C and treated via cannula with t-butyllithium in pentane (1.7 M, 60 mL, 1.3 equiv) over 10 minutes.
  • The resulting yellow solution is stirred in the cold for 30 minutes, then allowed to warm to 0 °C and kept at this temperature for 30 minutes.
  • Concurrently, dry ether (200 mL) and 1,3-dichloroacetone (10.0 g, 78.8 mmol, 1.0 equiv) are placed in a rubber septum-fitted 1-L flask and cooled to −78 °C under nitrogen with stirring.
  • The lithiated dihydrofuran solution is introduced via cannula over 20 minutes. After 2 hours at −78 °C, a solution of lithium naphthalenide in tetrahydrofuran (197 mL of 1 M, 2.5 equiv) is introduced via cannula during 20 minutes to give a dark green solution that is stirred at −78°C for 4–5 hours and at room temperature overnight.
  • The reaction mixture is then cooled to 0 °C and quenched with saturated aqueous sodium bicarbonate solution (250 mL). The separated aqueous phase is extracted with ether (3 × 100 mL) and the combined organic layers are dried over magnesium sulfate and filtered.
  • The solution containing the crude, unstable cyclopropanol is charged with 10 g of Dowex-50W and stirred overnight. Solvent evaporation is performed with care on a rotary evaporator at 20 °C and 50 mmHg until solvent evaporation ceases. The residue is chromatographed on 450 grams of silica gel with 5–25% ether in hexanes as eluent. The fractions containing the product are carefully concentrated through rotary evaporation as previously described. This compound is obtained as a faint yellow oil .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. The laboratory-scale synthesis described above may be adapted for larger-scale production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.4]octan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

5-Oxaspiro[3.4]octan-8-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.4]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The spiro structure may allow for unique binding interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.4]octan-1-one: Similar spiro structure but with different functional groups.

    Spiro[3.4]octan-1-one: Lacks the oxygen atom in the spiro ring, leading to different chemical properties.

    Spiro[3.4]octan-8-one: Similar structure but without the oxygen atom in the spiro ring.

Uniqueness

5-Oxaspiro[3.4]octan-8-one is unique due to its spiro-connected oxirane and cyclohexanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-oxaspiro[3.4]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-2-5-9-7(6)3-1-4-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICPLJLRQFWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxaspiro[3.4]octan-8-one
Reactant of Route 2
5-Oxaspiro[3.4]octan-8-one
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5-Oxaspiro[3.4]octan-8-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Oxaspiro[3.4]octan-8-one

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